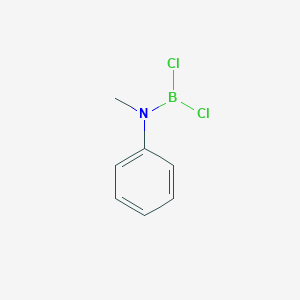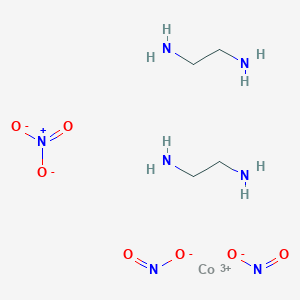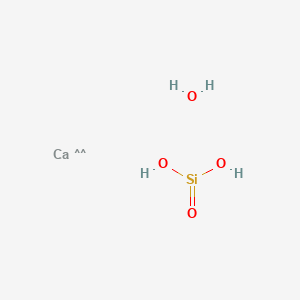
2-(3-nitrophenyl)-1H-imidazole
Vue d'ensemble
Description
2-(3-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-1H-imidazole typically involves the condensation of 3-nitrobenzaldehyde with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The imidazole ring can undergo oxidation reactions to form imidazole N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-(3-aminophenyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives.
Oxidation: Imidazole N-oxides.
Applications De Recherche Scientifique
2-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-nitrophenyl)-1H-imidazole: Similar structure but with the nitro group at the fourth position.
2-(2-nitrophenyl)-1H-imidazole: Nitro group at the second position.
2-(3-aminophenyl)-1H-imidazole: Amino group instead of the nitro group at the third position.
Uniqueness
2-(3-nitrophenyl)-1H-imidazole is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning can affect the compound’s interaction with biological targets and its suitability for various applications in research and industry.
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWKGNWCVRBHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356267 | |
| Record name | 2-(3-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-18-3 | |
| Record name | 2-(3-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What causes the different colors observed in 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole crystals?
A1: The distinct colors observed – red, orange, and yellow – arise from variations in the compound's crystal packing and hydrogen bonding networks. [] Red crystals exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the nitro oxygen of another (-NH—O˭). [] Yellow crystals, on the other hand, display different hydrogen bonding patterns. One type of yellow crystal exhibits -NH—N= bonding between the N-H group and the imidazole ring nitrogen of adjacent molecules. [] Another type shows both -NH—N= bonding and -NH—OMe- bonding, where the N-H group interacts with the methoxy oxygen of a neighboring molecule. [] These differences in hydrogen bonding and molecular arrangement influence the electronic structure and, consequently, the color of the crystals.
Q2: How does the presence of guest molecules affect the crystal structure of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole?
A2: This compound readily forms inclusion complexes with various guest molecules, including ethyl acetate, tert-butanol, and benzene. [] Upon removal of the guest molecules, the host compound can rearrange into different polymorphic forms (A, B, C, and D). [] For instance, the ethyl acetate inclusion complex features a structure where host molecules arrange in a cross-like pattern stabilized by intermolecular hydrogen bonds between the imidazole N-H and N=C groups. [] The ethyl acetate guest molecules occupy channels along the c-axis within this structure. []
Q3: Can you elaborate on the polymorphic forms of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole and their characterization?
A3: Four distinct polymorphs, denoted as A, B, C, and D, have been identified. [, ] These polymorphs exhibit unique physical appearances: A presents as red plates, B as yellow needles, C as pale yellow silky needles, and D as light yellow cottony needles. [] Solid-state NMR spectroscopy, specifically 13C and 15N chemical shifts, provides a fingerprint for each polymorph. [] Interestingly, 15N chemical shifts offer insights into the hydrogen bonding environment within each polymorph. [] Furthermore, thermal analysis revealed that polymorph B undergoes a transition to polymorph C within the temperature range of 93-113°C. []
Q4: How do the different polymorphic forms of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole compare in terms of reactivity?
A4: The polymorphic forms demonstrate varying reactivity, with the order observed as B > D > C > A. [] This difference in reactivity is attributed to the distinct molecular arrangements and hydrogen bonding patterns present in each polymorph. [] The specific arrangement of molecules within the crystal lattice influences the accessibility of reactive sites and thus impacts the overall reactivity.
- Polymorphisms of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole as Studied by Solid State NMR:
- An ethyl acetate inclusion complex of 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole:
- Simple and Excellent Preparation of Polymorphic Crystals of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole:
- Red, orange and yellow crystals of 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole:
- Polymorphisms and Colourations of 4,5,-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl0–1H-Imidazole:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)


